Sodium 2-pyridazin-4-ylacetate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H6N2NaO2+ |
|---|---|
Molecular Weight |
161.11 g/mol |
IUPAC Name |
sodium;2-pyridazin-4-ylacetic acid |
InChI |
InChI=1S/C6H6N2O2.Na/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10);/q;+1 |
InChI Key |
HUFSTXGKNYDRMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1CC(=O)O.[Na+] |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Sodium 2 Pyridazin 4 Ylacetate
Reaction Pathway Elucidation of Pyridazinyl Acetate (B1210297) Derivatization
The derivatization of pyridazinyl acetates can be approached through several synthetic routes, primarily targeting the modification of the acetate side chain or substitution on the pyridazine (B1198779) ring. A common pathway for side-chain modification begins with the hydrolysis of the ester (or sodium salt) to the corresponding pyridazin-4-ylacetic acid. This carboxylic acid serves as a versatile intermediate that can be converted into a variety of derivatives, such as amides, esters, or acid chlorides, using standard organic synthesis methods.
Another significant pathway involves the generation of an enolate from the α-carbon of the acetate side chain. This is achieved by treating Sodium 2-pyridazin-4-ylacetate or its corresponding ester with a suitable base. The resulting nucleophilic enolate can then react with a range of electrophiles, allowing for the introduction of new substituents at the α-position. This pathway is central to building molecular complexity from the basic pyridazinyl acetate scaffold.
General synthetic strategies for creating diverse pyridazine derivatives often involve multi-step sequences that may include condensation reactions, cyclizations, and functional group interconversions to build fused heterocyclic systems or introduce various substituents onto the pyridazine core. nih.govekb.egliberty.edumdpi.com
A representative reaction pathway for the derivatization of the acetate side chain is the α-alkylation, which proceeds as follows:
Enolate Formation: A strong base removes a proton from the methylene (B1212753) group (α-carbon) adjacent to the carbonyl, creating a resonance-stabilized enolate.
Nucleophilic Attack: The nucleophilic enolate attacks an electrophile, such as an alkyl halide, forming a new carbon-carbon bond.
Product Formation: The final product is an α-substituted pyridazinyl acetate derivative.
Role of the Pyridazine Moiety in Reaction Selectivity
The pyridazine ring plays a crucial role in directing the selectivity of reactions involving this compound. As a diazine, the pyridazine nucleus is a π-deficient system, meaning the ring has a lower electron density compared to benzene. This is due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. nih.govblumberginstitute.org
This inherent electron-withdrawing nature has several important consequences for reaction selectivity:
Acidification of α-Protons: The most significant effect on the acetate side chain is the increased acidity of the α-protons (the protons on the -CH₂- group). The pyridazine ring acts as a strong electron-withdrawing group, stabilizing the conjugate base (the enolate) that forms upon deprotonation. This makes the formation of the enolate more favorable than it would be on a simple alkyl acetate. blumberginstitute.org
Regioselectivity of Ring Reactions: The pyridazine ring itself exhibits distinct regioselectivity. The positions adjacent to the nitrogen atoms (C3 and C6) are the most electron-deficient. nih.gov While electrophilic substitution on the pyridazine ring is generally difficult due to its electron-poor nature researchgate.net, nucleophilic aromatic substitution is more feasible, particularly at positions activated by a good leaving group.
Modulation of Substituent Properties: The electron-deficient character of the pyridazine ring modulates the properties of any attached functional groups. nih.gov For the acetate moiety, this manifests as enhanced reactivity at the α-position.
Nucleophilic and Electrophilic Reactivity of the Acetate Side Chain
The acetate side chain of this compound possesses both nucleophilic and electrophilic character, making it a versatile component in chemical reactions.
Nucleophilic Reactivity: The primary source of nucleophilicity is the enolate anion formed by deprotonation of the α-carbon. bham.ac.ukmasterorganicchemistry.com This enolate is an excellent carbon-based nucleophile and is central to many synthetic transformations. libretexts.org
Alkylation: The enolate can participate in Sₙ2 reactions with alkyl halides to form new carbon-carbon bonds at the α-position. This is a fundamental method for elaborating the side chain. libretexts.org
Aldol and Claisen Reactions: The enolate can add to carbonyl compounds (aldehydes, ketones, or esters). Addition to an aldehyde or ketone is known as an Aldol reaction, while addition to an ester is a Claisen condensation. These reactions are powerful tools for constructing larger molecules.
The choice of base is critical for controlling enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible deprotonation, which can prevent side reactions like self-condensation. bham.ac.uk
Electrophilic Reactivity: The carbonyl carbon of the acetate group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. It can be attacked by strong nucleophiles.
Acyl Substitution: Strong nucleophiles can attack the carbonyl carbon, leading to nucleophilic acyl substitution. youtube.com For example, reaction with an amine after converting the acetate to an ester could form an amide. This pathway is generally less common than reactions involving the nucleophilic enolate unless highly reactive nucleophiles are used.
The dual reactivity of the acetate side chain, governed by the electronic influence of the pyridazine ring, allows for its participation in a wide array of synthetic transformations.
Radical Processes and Electron Transfer Mechanisms
Beyond ionic reaction pathways, the pyridazine ring can also participate in radical processes and electron transfer mechanisms. As a π-deficient heterocycle, the pyridazine ring is susceptible to attack by nucleophilic radicals in reactions such as the Minisci reaction. nih.gov In this type of reaction, a carbon-centered radical adds to the protonated (activated) pyridazine ring, followed by rearomatization to yield a substituted product. This provides a pathway for C-H functionalization of the ring under oxidative conditions.
Electron transfer (ET) processes are also relevant to pyridazine chemistry. The pyridazine moiety can act as an electron acceptor due to its low-lying LUMO (Lowest Unoccupied Molecular Orbital). nih.gov Photoinduced electron transfer can occur in pyridazine derivatives, where excitation with light leads to the transfer of an electron from a donor part of a molecule to the pyridazine acceptor. acs.org Such processes are fundamental in photochemistry and materials science.
Mechanistically, a radical substitution on the ring would typically involve:
Generation of a Radical: A radical initiator generates a nucleophilic alkyl or acyl radical.
Radical Addition: The radical attacks the electron-deficient pyridazine ring, which is often protonated to increase its electrophilicity.
Rearomatization: The resulting radical cation intermediate is oxidized, losing a proton to restore the aromaticity of the ring and yield the final substituted product.
These mechanisms are distinct from the nucleophilic/electrophilic pathways of the acetate side chain and offer complementary strategies for modifying the molecule. researchgate.net
Stereochemical Outcomes and Asymmetric Synthesis Potential
The structure of this compound offers significant potential for asymmetric synthesis. The α-carbon of the acetate side chain is a prochiral center. Deprotonation to form the enolate removes this center, but subsequent reaction with an electrophile can regenerate it. If this process is conducted under chiral conditions, it is possible to control the stereochemical outcome and produce one enantiomer preferentially.
The most common strategy for achieving this is through catalytic asymmetric alkylation. buchler-gmbh.comnih.gov The mechanism involves the use of a chiral catalyst, such as a phase-transfer catalyst derived from Cinchona alkaloids, which forms a chiral ion pair with the enolate. buchler-gmbh.com
The general pathway for asymmetric alkylation would be:
Enolate Formation: A base deprotonates the α-carbon to form a planar, achiral enolate.
Chiral Complexation: The enolate associates with a chiral catalyst. This catalyst creates a sterically defined environment around the enolate.
Diastereoselective Transition State: An incoming electrophile (e.g., an alkyl halide) approaches the enolate-catalyst complex. Due to steric hindrance from the chiral catalyst, one face of the enolate is shielded, forcing the electrophile to attack from the other, less hindered face. This leads to a lower-energy, diastereomeric transition state.
Enantiomerically Enriched Product: After the reaction, the product is released from the catalyst, resulting in an excess of one enantiomer.
This approach allows for the construction of a stereocenter α to the pyridazine ring, which is a valuable strategy in medicinal chemistry for creating chiral building blocks. rug.nlnih.govnih.gov The predictability of the stereochemical outcome is a key advantage of such catalytic methods.
Advanced Spectroscopic and Structural Characterization in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of pyridazine (B1198779) derivatives in solution. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in ¹H and ¹³C NMR spectra, researchers can confirm the connectivity of atoms and gain insights into the electronic environment and conformational dynamics of the molecule.
For compounds structurally related to Sodium 2-pyridazin-4-ylacetate, such as Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate, detailed NMR analysis provides a template for understanding the expected spectral features. iucr.org In the ¹H NMR spectrum, protons on the pyridazine ring typically appear in the aromatic region, with their specific shifts influenced by the position of substituents. The protons of the acetate (B1210297) methylene (B1212753) group (—CH₂—COO⁻) are expected to show a singlet, while the chemical shifts of the pyridazine ring protons provide information about the electronic effects of the acetate group. iucr.orgmdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for a Pyridazine Acetate Derivative *
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridazinone Ring H | 6.48 (s, 1H) | - |
| Pyridazinone Ring C=CH | - | 138.49 |
| Pyridazinone Ring C=N | - | 147.17 |
| Pyridazinone Ring C=O | - | 161.19 |
| N-CH₂-CO | 4.87 (s, 2H) | 51.34 |
| Ester C=O | - | 169.52 |
| O-CH₂-CH₃ | 4.17 (q, 2H, J=7.1 Hz) | 60.95 |
| O-CH₂-CH₃ | 1.23 (t, 3H, J=7.1 Hz) | 14.11 |
*Data is for Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate as a representative analogue. iucr.org The table is interactive and can be sorted by column.
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful method for identifying functional groups and probing intermolecular interactions. Each molecule possesses a unique set of vibrational modes that act as a molecular "fingerprint."
In the IR spectrum of a pyridazine acetate derivative, characteristic absorption bands confirm the presence of key functional groups. For instance, the carboxylate group (—COO⁻) of this compound would be expected to show strong asymmetric and symmetric stretching vibrations. For comparison, the ester analogue Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate exhibits a strong C=O stretching band for the ester at approximately 1743 cm⁻¹. nih.gov The pyridazine ring itself gives rise to a series of characteristic bands corresponding to C=C and C=N stretching vibrations, typically observed in the 1600-1400 cm⁻¹ region. nih.govliberty.edu C-H stretching vibrations from the ring and the acetate's methylene group appear around 3100-2900 cm⁻¹. liberty.edu
Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For pyridazine and related diazines, Raman spectra are useful for identifying ring breathing modes and other vibrations that may be weak or inactive in the IR spectrum. acs.org Surface-Enhanced Raman Spectroscopy (SERS) can be particularly insightful, as the interaction of the molecule with a metal surface (like silver or gold) can lead to significant changes in the Raman shifts, providing information about the molecule's orientation and binding interactions, for instance, through the lone pair electrons on the nitrogen atoms. nih.gov
Table 2: Key IR Absorption Bands for a Representative Pyridazine Acetate Derivative *
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Ester Carbonyl | C=O Stretch | 1743 |
| Pyridazinone Carbonyl | C=O Stretch | 1660 |
| Aromatic Ring | C=C Stretch | 1599 |
| C-N Bond | C-N Stretch | 1205 |
| Ester C-O | C-O Stretch (sym/asym) | 1011 and 1145 |
*Data is for Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate as a representative analogue. nih.gov The table is interactive and can be sorted by column.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and formula of a compound and for deducing its structure through the analysis of fragmentation patterns. wikipedia.org Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of this compound can be readily observed. In positive ion mode, this would likely appear as the sodium adduct [M+Na]⁺ or the protonated molecule [M+H]⁺ (where M is the neutral pyridazinylacetic acid). High-resolution mass spectrometry (HRMS) can provide the exact mass of these ions, allowing for the unambiguous determination of the elemental formula. uab.edu
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. uab.edu For the pyridazinylacetate anion, several fragmentation pathways can be postulated:
Decarboxylation: A common fragmentation for carboxylates is the neutral loss of CO₂ (44 Da), which would result in a pyridazin-4-ylmethyl anion.
Side-chain cleavage: The bond between the methylene group and the pyridazine ring could cleave.
Ring fragmentation: The pyridazine ring itself can undergo cleavage, often initiated by the loss of N₂ (28 Da), a characteristic fragmentation for some nitrogen-containing heterocycles. libretexts.org
Analyzing these fragmentation patterns allows for the confirmation of the proposed structure and the identification of unknown related substances or metabolites. acdlabs.com
Table 3: Plausible Mass Spectrometry Fragments for 2-Pyridazin-4-ylacetic acid
| m/z (Mass/Charge) | Proposed Fragment Identity | Plausible Neutral Loss |
| 139.045 | [M+H]⁺ (Protonated Molecule) | - |
| 161.027 | [M+Na]⁺ (Sodium Adduct) | - |
| 95.045 | [M+H - CO₂]⁺ | Carbon Dioxide (44 Da) |
| 81.045 | [C₄H₅N₂]⁺ | Acetic Acid (60 Da) |
| 53.029 | [C₃H₃N]⁺ | N₂, Acetic Acid |
*Note: These are predicted fragments for the parent acid. The table is interactive and can be sorted by column.
X-ray Crystallography for Solid-State Structure and Supramolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. tandfonline.com This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular conformation. Furthermore, it reveals how molecules pack together in the crystal lattice, offering crucial insights into non-covalent interactions like hydrogen bonding, π-π stacking, and ionic interactions.
For this compound, a single-crystal X-ray diffraction study would reveal the coordination environment of the sodium cation, detailing its interactions with the carboxylate oxygen atoms and potentially with the nitrogen atoms of the pyridazine ring or water molecules of crystallization. The analysis of related structures, such as pyridazine-3-carboxylic acid hydrochloride, shows that the pyridazine ring is typically planar and engages in extensive hydrogen bonding networks. tandfonline.com In that particular structure, cations and anions form molecular sheets held together by a network of hydrogen bonds. tandfonline.com Similarly, the crystal structure of this compound is expected to be dominated by strong ionic bonds between Na⁺ and the carboxylate group, supplemented by weaker C-H···O or C-H···N hydrogen bonds and potential π-π stacking between the electron-deficient pyridazine rings. researchgate.netnih.gov These supramolecular interactions dictate the material's physical properties, such as solubility and melting point.
Table 4: Representative Crystallographic Data for a Pyridazine Carboxylic Acid Derivative *
| Parameter | Value |
| Empirical Formula | C₅H₅ClN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.049(3) |
| b (Å) | 6.014(2) |
| c (Å) | 9.773(3) |
| β (°) | 108.76(2) |
| Volume (ų) | 670.3 |
| Z (Formula units/cell) | 4 |
*Data is for pyridazine-3-carboxylic acid hydrochloride as a representative analogue. tandfonline.com The table is interactive and can be sorted by column.
Chiroptical Spectroscopy for Enantiomeric Purity
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are specifically designed to analyze chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light, which is a unique property of enantiomers.
While this compound itself is an achiral molecule, chiroptical spectroscopy becomes relevant in several research contexts. If a chiral center were introduced into the molecule, for example, by substitution on the acetate side chain, CD spectroscopy would be essential for determining the enantiomeric purity and absolute configuration of the resulting product. aps.org
Furthermore, even though the target compound is achiral, it can be studied in a chiral environment. For instance, its binding interactions with a chiral host molecule (e.g., a cyclodextrin (B1172386) or a protein) can induce a CD signal. nih.gov This induced circular dichroism provides valuable information about the nature and geometry of the host-guest complex. Studies on achiral pyridino-crown ethers have shown that complexation with chiral ammonium (B1175870) salts results in distinct CD spectra, which can be used to understand the non-covalent interactions driving chiral recognition. nih.gov Therefore, chiroptical methods could be employed to study the interactions of this compound with biologically relevant chiral molecules.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the distribution of electrons and the resulting molecular properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. researchgate.nettandfonline.com For a molecule like Sodium 2-pyridazin-4-ylacetate, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G* or higher, can determine key electronic and structural parameters. researchgate.netiiste.orgasianpubs.org
Studies on related pyridazine (B1198779) derivatives have used DFT to calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For the 2-pyridazin-4-ylacetate anion, the HOMO is expected to be localized primarily on the carboxylate group, while the LUMO would likely be distributed over the pyridazine ring's π-system.
Other parameters derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and dipole moment, which collectively describe the molecule's reactivity and interaction with other chemical species. researchgate.netiiste.org
Illustrative Data for Pyridazine Derivatives from DFT Calculations Note: This table presents typical data obtained for pyridazine derivatives and is for illustrative purposes only, as specific values for this compound are not available in the cited literature.
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.5 to 5.5 eV |
| Dipole Moment (μ) | Measure of molecular polarity | 3.0 to 5.0 Debye |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.2 to 2.8 eV |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled-Cluster (CC) theory provide higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. researchgate.netacs.org
For the pyridazine ring, ab initio studies have been used to accurately determine the geometries of ground and excited electronic states. researchgate.netaip.org Such calculations would be invaluable for this compound to obtain precise bond lengths, bond angles, and torsional angles, providing a highly accurate three-dimensional structure. These high-level calculations are also the gold standard for predicting reaction barriers and thermochemical data. Studies on copper-diazine complexes have employed MP2 methods to determine equilibrium structures and binding energies. aip.org
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the acetate (B1210297) side chain in this compound makes conformational analysis essential. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and dynamics. researchgate.net
A conformational analysis would involve rotating the single bonds in the acetate side chain to identify low-energy conformers. MD simulations, using force fields like AMBER or GROMACS, could then be performed to study the molecule's behavior in a solvent (e.g., water). researchgate.net These simulations would reveal the preferred conformations of the side chain relative to the pyridazine ring and how interactions with sodium ions and water molecules influence its structure and dynamics. Research on other pyridazine derivatives has utilized MD simulations to confirm the stability of ligand-receptor complexes and analyze molecular fluctuations. researchgate.net
Quantitative Structure–Activity Relationship (QSAR) Modeling
Quantitative Structure–Activity Relationship (QSAR) is a computational modeling technique that relates the chemical structure of a series of compounds to their biological activity or chemical property. asianpubs.orgijournalse.org If this compound were part of a series of compounds tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed.
The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule in the series. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation linking these descriptors to the observed activity. asianpubs.orgijournalse.org For pyridazinone derivatives, QSAR studies have shown that factors like the total energy (AE) and the partition coefficient (log P) can be key determinants of fungicidal activity. asianpubs.org Such a model could predict the activity of new, unsynthesized pyridazine derivatives. researchgate.net
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)
Computational methods can accurately predict spectroscopic properties, which is crucial for structure verification and analysis.
NMR Spectroscopy : DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 2-pyridazin-4-ylacetate, a theoretical NMR spectrum can be generated. nih.gov Comparing this predicted spectrum with experimental data is a powerful tool for confirming the molecular structure. Recent advancements combine DFT calculations with machine learning to achieve even higher accuracy in NMR predictions. nrel.govd-nb.info
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transition energies, which correspond to the absorption peaks in a UV-Vis spectrum. These calculations would identify the π→π* and n→π* transitions characteristic of the pyridazine ring, predicting the wavelengths of maximum absorption (λmax).
Adsorption and Interaction Mechanisms at Interfaces
Understanding how this compound interacts with surfaces is important for applications in materials science and catalysis. DFT calculations can model the adsorption of the molecule onto a surface, such as a metal or semiconductor. tandfonline.com
Studies on the adsorption of pyridazine on a Si(100) surface have used DFT to forecast possible adsorption configurations and calculate their adsorption energies. tandfonline.com Similar calculations for this compound could determine the most stable adsorption geometry. For example, it could bind to a metal surface through the lone pair electrons of the pyridazine nitrogen atoms, the π-system of the ring, or the oxygen atoms of the carboxylate group. The calculations would also elucidate the nature of the bonding (e.g., physisorption vs. chemisorption) by analyzing the electronic structure of the molecule-surface system. researchgate.net
Exploration of Biological Activities and Molecular Interactions Pre Clinical, in Vitro Focus
Enzyme Inhibition Studies and Mechanistic Insights
Specific Enzyme Targets (e.g., COX-2, Aldose Reductase)
A review of published studies indicates a lack of specific data on the inhibitory activity of Sodium 2-pyridazin-4-ylacetate against COX-2 or aldose reductase. However, research into structurally related compounds provides some context. For instance, certain pyridazinone derivatives, which feature a different core structure, have been reported to act as inhibitors of the COX-2 enzyme nih.gov. This suggests that the pyridazine (B1198779) scaffold can be a component of molecules with anti-inflammatory potential via this pathway.
Conversely, studies on a series of pyridazinylacetic acid derivatives focused on their ability to inhibit monoamine oxidase-A (MAO-A), an enzyme involved in neurotransmitter metabolism, rather than COX-2 or aldose reductase jst.go.jp. At present, no peer-reviewed studies have been identified that specifically assess the interaction between this compound and the COX-2 or aldose reductase enzymes.
Inhibitory Mechanisms and Binding Modes
Due to the absence of studies demonstrating inhibition of specific enzymes like COX-2 or aldose reductase by this compound, there is no available information detailing its potential inhibitory mechanisms or binding modes with these targets. Computational docking and detailed kinetic studies, which would elucidate such mechanisms, have not been published for this particular compound in relation to the specified enzymes.
Receptor Modulation and Ligand-Receptor Interaction Analysis
The interaction of this compound with key receptor systems, including adenosine (B11128) and GPR84 receptors, has not been a focus of published pre-clinical research.
Adenosine Receptors (e.g., A1)
There is no available scientific literature detailing any investigation into the modulatory effects of this compound on adenosine receptors, including the A1 subtype. Therefore, its activity as a potential agonist, antagonist, or allosteric modulator at these receptors is currently unknown.
Other Relevant Receptor Systems (e.g., GPR84)
Similarly, there is a lack of research on the interaction between this compound and other receptor systems such as the G protein-coupled receptor 84 (GPR84). While other molecules containing an acetic acid moiety have been explored as ligands for GPR84, no such data exists for the pyridazine-based structure of the subject compound.
Antioxidant Activity and Oxidative Stress Modulation at a Cellular Level
An assessment of the scientific literature reveals no specific in vitro studies designed to evaluate the antioxidant properties of this compound or its capacity to modulate oxidative stress at a cellular level. While the general class of pyridazine derivatives has been associated with a range of biological activities, including antioxidant effects in some cases, dedicated research to quantify this activity for this compound and elucidate its mechanism (e.g., via radical scavenging or modulation of cellular antioxidant pathways) is not present in the available literature.
Antimicrobial and Antifungal Activity Mechanisms (in vitro)
Pyridazine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities in vitro. scholarsresearchlibrary.comrjptonline.org Research into this class of compounds has revealed inhibitory effects against various pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as several fungal species.
The mechanism of action for the antimicrobial effects of pyridazine compounds can vary depending on the specific substitutions on the core ring structure. Some derivatives are believed to exert their effects by compromising the integrity of the microbial cell membrane. For instance, studies on certain small molecules have shown that they can induce cell membrane damage, leading to the leakage of cellular contents. plos.org Other studies suggest that the antimicrobial properties may be linked to the presence of specific organic sulfur compounds or other functional groups that can be incorporated into pyridazine derivatives. mdpi.com
The in vitro efficacy of these compounds is often quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies have reported promising MIC values for various pyridazine derivatives against clinically relevant pathogens. For example, certain novel hydrazone derivatives of pyridazine have been screened for their activity against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Similarly, other research has highlighted the potential of thiazole-clubbed 1,3,4-oxadiazoles, which can be conceptually related to substituted pyridazines, showing potent activity against fungi like Candida albicans and Aspergillus niger. nih.gov
Table 1: Examples of In Vitro Antimicrobial and Antifungal Activity of Heterocyclic Compounds
| Compound Class | Tested Organism | Activity Noted | Reference |
|---|---|---|---|
| Pyridazine Hydrazone Derivatives | Staphylococcus aureus, Escherichia coli | Significant antibacterial activity observed for specific derivatives. | nih.gov |
| Thiazole Clubbed 1,3,4-Oxadiazoles | Candida albicans, Aspergillus niger | A methoxy-substituted derivative showed MIC of 25 μg/mL. | nih.gov |
| Novel Small Molecule (SM21) | Candida spp. | Potent antifungal with MIC ranging from 0.2 – 1.6 µg/ml. | plos.org |
| Luteolin 4′-neohesperidoside | Klebsiella pneumoniae, STEC O111 | MIC of 53.33 µg/mL and 26.66 µg/mL, respectively. | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Influence of Substituents on Activity Profiles
The type and position of substituents on the pyridazine ring play a pivotal role in determining the biological activity profile. nih.gov Research has consistently shown that even minor structural modifications can lead to significant changes in potency and selectivity.
For instance, in the context of antimicrobial activity, the presence of electron-withdrawing groups, such as halogens (e.g., chloro groups), at specific positions on an associated phenyl ring has been shown to remarkably enhance antibacterial activity. nih.govsarpublication.com Conversely, electron-releasing groups, like a methoxy (B1213986) group, have been found to be favorable for antifungal activity in some series of compounds. nih.gov The position of these substituents is also critical; para-substitution on a phenyl ring attached to the core heterocycle is often found to be particularly beneficial for activity. nih.gov
In other studies focusing on different biological targets, the addition of bulky groups or the introduction of hydrogen-bonding moieties has been systematically evaluated. nih.govnih.gov For example, in a series of pyridazine-based amyloid inhibitors, the introduction of a fluorine atom led to a more effective kinetic inhibitor compared to the original lead compound. nih.gov This highlights the importance of properties like halogen bonding and hydrogen-bonding ability in mediating interactions with target proteins. nih.gov
Table 2: Influence of Chemical Substituents on Biological Activity of Heterocyclic Derivatives
| Compound Series | Substituent Type/Position | Effect on Activity | Reference |
|---|---|---|---|
| Thiazole-Oxadiazole Derivatives | Electron-withdrawing groups (para-position) | Enhanced antibacterial activity. | nih.gov |
| Thiazole-Oxadiazole Derivatives | Electron-releasing group (methoxy) | Enhanced antifungal activity. | nih.gov |
| Pyridazine-based Amyloid Inhibitors | Fluorine substitution | More effective kinetic inhibition of fibril nucleation. | nih.gov |
| Pyridine (B92270) Derivatives | -OMe, -OH, -C=O, NH2 groups | Enhanced antiproliferative activity. | nih.gov |
| Pyridine Derivatives | Halogen atoms or bulky groups | Lower antiproliferative activity. | nih.gov |
Pharmacophore Elucidation
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. tandfonline.comdovepress.com This model serves as a template for designing new molecules with potentially improved activity.
For pyridazine and pyridazinone-based compounds, pharmacophore models have been developed to understand their interaction with various biological targets, such as enzymes and G-protein coupled receptors. nih.gov These models typically identify key features including:
Hydrogen Bond Acceptors: The nitrogen atoms within the pyridazine ring are characteristic hydrogen bond acceptors, a feature that can be crucial for anchoring the molecule within a target's binding site. nih.gov
Hydrogen Bond Donors: Substituents on the pyridazine scaffold can be selected to act as hydrogen bond donors.
Aromatic Rings: The pyridazine ring itself, along with any attached phenyl groups, provides aromatic features that can engage in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine) in a protein target. nih.gov
Hydrophobic Features: Aliphatic or aromatic substituents can be strategically placed to interact with hydrophobic pockets in the target protein, enhancing binding affinity. dovepress.com
By generating and validating these models, researchers can perform virtual screening of large compound libraries to identify new potential hits or propose modifications to existing molecules to optimize their binding and activity. tandfonline.comnih.gov For example, pharmacophore-based screening of pyridazinone libraries has successfully identified potential new biological targets for these compounds, such as aspartate aminotransferase. tandfonline.comnih.gov
Applications in Materials Science and Chemical Sensing
Utilization as Monomers or Building Blocks in Polymer Synthesis
The pyridazine (B1198779) moiety has been explored as a structural component in the synthesis of novel polymers. Although direct studies detailing the use of Sodium 2-pyridazin-4-ylacetate as a monomer are limited, research on other pyridazine derivatives demonstrates their potential in polymer chemistry. For instance, new aromatic compounds featuring a pyridazine core have been synthesized and utilized as electron-withdrawing monomers. researchgate.net These monomers can be prepared through straightforward condensation and ring-closure reactions. researchgate.net The resulting conjugated polymers have been investigated for applications in organic solar cells. researchgate.net
In a different approach, the solid-phase synthesis of pyridazine derivatives has been achieved using polymer-bound reagents, indicating the compatibility of the pyridazine ring system with polymerization conditions. oup.com This methodology allows for the efficient creation of 3,6-disubstituted pyridazine derivatives. oup.com Furthermore, a book titled "Polymers and Pyridazines" discusses a strategy for the polymer-supported synthesis of pyridazine derivatives, which allows for higher reaction rates and a broader range of reaction conditions due to a more stable attachment to the polymer support. taylorfrancis.com These examples underscore the potential for incorporating the pyridazine scaffold into polymeric structures to tailor their electronic and physical properties for specific applications.
Integration into Supramolecular Assemblies and Coordination Chemistry
The nitrogen atoms in the pyridazine ring are capable of coordinating with metal ions, making pyridazine derivatives attractive ligands in coordination chemistry and for the construction of supramolecular assemblies. nih.gov The coordination chemistry of pyrazine (B50134) derivatives, which are isomeric to pyridazines, has been explored with transition metals like Ru(III) to create complexes with potential biological activity. scispace.com
Role in Corrosion Inhibition Mechanisms
A significant area of application for pyridazine derivatives is in the field of corrosion inhibition, particularly for mild steel in acidic environments. researchgate.nettandfonline.comtandfonline.comtandfonline.comfigshare.comcapes.gov.brresearchgate.net The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. tandfonline.com This adsorption is facilitated by the presence of nitrogen atoms with lone pairs of electrons, as well as π-electrons in the aromatic ring, which can interact with the vacant d-orbitals of iron. researchgate.net
The inhibition mechanism is often described as a mixed-type, affecting both anodic and cathodic reactions, by blocking the active sites on the steel surface. tandfonline.com The efficiency of inhibition is dependent on the concentration of the pyridazine derivative, the temperature, and the specific chemical structure of the inhibitor. researchgate.nettandfonline.com Quantum chemical calculations and molecular dynamics simulations have been employed to understand the electronic properties that govern their inhibition efficiency and to model their adsorption on the metal surface. tandfonline.comtandfonline.com
Below is a table summarizing the corrosion inhibition performance of various pyridazine derivatives on mild steel in 1 M HCl, as reported in the literature.
| Pyridazine Derivative | Concentration | Inhibition Efficiency (%) | Technique | Reference |
| PZ-oxy | 1 mM | 94 | Electrochemical Analyses | tandfonline.comtandfonline.comfigshare.com |
| PZ-yl | 1 mM | 96 | Electrochemical Analyses | tandfonline.comtandfonline.comfigshare.com |
| CO7 | Not Specified | Good Inhibition | PDP, EIS | tandfonline.com |
| CO8 | Not Specified | Good Inhibition | PDP, EIS | tandfonline.com |
| 6-methyl-4,5-dihydropyridazin-3(2H)-one | 5 x 10⁻³ M | 98 | Gravimetric, Tafel, EIS | researchgate.net |
| 5-benzyl-6-methyl pyridazine-3-thione | 10⁻⁴ M | 98 | Weight Loss, Electrochemical | capes.gov.br |
These studies consistently demonstrate that pyridazine-based compounds can act as effective, eco-friendly corrosion inhibitors, offering a sustainable alternative to conventional toxic inhibitors. tandfonline.comfigshare.com
Development of Chemical Sensors and Probes
The photophysical properties of pyridazine derivatives make them promising candidates for the development of fluorescent chemical sensors and probes. elsevierpure.comnih.govmdpi.com Their emission characteristics can be modulated by interactions with external analytes, leading to a detectable signal.
For example, pyridazine-carbazole based push-pull molecules have been designed and synthesized as fluorescent probes for the detection of volatile acids. elsevierpure.com The protonation of the pyridazine unit in the presence of an acid like trifluoroacetic acid (TFA) leads to a change in the intramolecular charge transfer (ICT), resulting in altered absorption and emission spectra. elsevierpure.com This sensitivity has been utilized for applications such as security inks. elsevierpure.com
In the context of biological sensing, a pyridazine-based fluorescent dye was developed to detect and image β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease. nih.gov This probe exhibited a significant increase in emission intensity upon binding to Aβ aggregates and possessed suitable properties to cross the blood-brain barrier. nih.gov Similarly, pyridine (B92270) derivatives, which are structurally related to pyridazines, have been used to create fluorescent sensors for the detection of toxic heavy metal ions in aqueous environments. mdpi.comdoaj.org The development of such sensors is crucial for environmental monitoring and diagnostics. mdpi.com
Analytical Methodologies for Research and Development
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic methods are central to the analysis of "Sodium 2-pyridazin-4-ylacetate," providing powerful tools for its separation from related substances and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of pyridazine (B1198779) derivatives due to its versatility and wide applicability. For "this compound," a reversed-phase HPLC (RP-HPLC) method is typically employed.
A common approach involves using a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase can be adjusted to ensure the compound is in a suitable ionic form for optimal retention and peak shape. Isocratic elution, where the mobile phase composition remains constant, can be effective for simpler sample matrices. In contrast, gradient elution, where the proportion of the organic modifier is increased over time, is beneficial for complex mixtures containing compounds with a wide range of polarities.
Detection of "this compound" is readily achieved using a UV-Vis detector, as the pyridazine ring exhibits strong absorbance in the ultraviolet region, typically around 250 nm. nih.gov A photodiode array (PDA) detector can also be utilized to obtain the full UV spectrum of the analyte, aiding in peak identification and purity assessment.
A representative set of HPLC conditions for the analysis of a pyridazine derivative is detailed in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and phosphate buffer (pH adjusted) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. researchgate.net Due to the low volatility of "this compound" in its salt form, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is necessary to convert the analyte into a more volatile form.
The carboxylic acid moiety of the corresponding free acid, 2-pyridazin-4-ylacetic acid, can be converted into a volatile ester, most commonly a methyl ester or a silyl (B83357) ester. colostate.edu Methylation can be achieved using reagents such as diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst like sulfuric acid or boron trifluoride. researchgate.net Silylation, another common derivatization technique, involves reacting the carboxylic acid with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. bme.hugcms.cz
Once derivatized, the resulting ester can be analyzed by GC-MS. The separation is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase. The mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the compound based on its mass spectrum and fragmentation pattern.
A typical GC-MS analysis of the methyl ester derivative would involve the following conditions:
| Parameter | Condition |
| Derivatization | Conversion to methyl ester (e.g., with methanol/H₂SO₄) |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Temperature Program | Initial oven temperature held, then ramped to a final temperature |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection | Mass Spectrometry (Scan or Selected Ion Monitoring mode) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly well-suited for the analysis of "this compound" in complex biological or environmental matrices where low detection limits are required.
The chromatographic conditions are often similar to those used in HPLC-UV analysis. However, the mobile phase composition needs to be compatible with the mass spectrometer's ionization source, typically electrospray ionization (ESI). Volatile buffers, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, are used instead of non-volatile phosphate buffers.
In the mass spectrometer, the analyte is first ionized, and a specific precursor ion corresponding to the protonated or deprotonated molecule is selected. This precursor ion is then fragmented, and specific product ions are monitored. This multiple reaction monitoring (MRM) approach provides excellent selectivity and sensitivity, minimizing interferences from the sample matrix. For "this compound," analysis in negative ion mode, monitoring the deprotonated molecule of 2-pyridazin-4-ylacetic acid, would be a common strategy.
Spectrophotometric Methods for Detection and Purity Assessment
UV-Vis spectrophotometry is a straightforward and valuable tool for the detection and purity assessment of "this compound." The pyridazine ring contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. The UV spectrum of pyridazine typically shows absorption maxima that can be utilized for quantitative analysis and for assessing the presence of impurities that may have different spectral properties.
For quantitative measurements, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte.
Purity assessment can be performed by examining the shape of the UV spectrum and by calculating the absorbance ratio at two different wavelengths. Any deviation from the spectrum of a pure standard may indicate the presence of impurities.
Electrophoretic Techniques (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) offers a high-efficiency separation technique for charged species. "this compound," being the salt of a carboxylic acid, will exist as an anion in a buffer solution with a pH above its pKa. This makes it amenable to analysis by capillary zone electrophoresis (CZE), the most common mode of CE.
In CZE, a fused-silica capillary is filled with a background electrolyte (buffer solution). When a high voltage is applied across the capillary, ions migrate according to their charge-to-size ratio. The separation of "this compound" from other components in a sample would be based on differences in their electrophoretic mobilities. Detection is often performed using a UV-Vis detector integrated into the CE instrument. The advantages of CE include high separation efficiency, short analysis times, and minimal consumption of sample and reagents.
Method Validation for Research Applications (e.g., linearity, precision)
For research applications, it is crucial to validate the analytical methods to ensure the reliability and accuracy of the results. Key validation parameters for a quantitative method like HPLC include linearity, precision, and accuracy.
Linearity : The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the HPLC analysis of "this compound," linearity would be assessed by preparing a series of standard solutions at different concentrations and plotting the peak area against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.000. mdpi.com
Precision : The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is often evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For a precise method, the RSD values should be within acceptable limits, typically below 2%. nih.gov
Accuracy : The accuracy of an analytical method is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies. This involves spiking a blank matrix with a known amount of the analyte and analyzing the sample. The percentage of the analyte that is recovered is then calculated. For an accurate method, the recovery should be within a predefined range, often between 98% and 102%. nih.gov
The following tables provide representative data for the validation of an HPLC method for a compound structurally similar to "this compound."
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 125430 |
| 25 | 312675 |
| 50 | 625890 |
| 75 | 938120 |
| 100 | 1251500 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data (n=6)
| Concentration (µg/mL) | Repeatability (Intra-day) RSD (%) | Intermediate Precision (Inter-day) RSD (%) |
| 50 | 0.85 | 1.25 |
Table 3: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 40 | 39.6 | 99.0 |
| 50 | 50.8 | 101.6 |
| 60 | 59.1 | 98.5 |
Derivatives, Analogues, and Structure Based Modifications
Synthesis of Substituted Pyridazine-4-ylacetate Analogues
The synthesis of analogues of pyridazine-4-ylacetate can be approached through two primary strategies: constructing the substituted pyridazine (B1198779) ring from acyclic precursors or functionalizing a pre-formed pyridazine core.
One common method for ring construction involves the cyclization of 1,4-dicarbonyl compounds with hydrazine (B178648). nih.gov For instance, the Friedel-Crafts acylation of an aromatic substrate with 3-carbomethoxypropionyl chloride can yield a 4-aryl-4-oxobutanoate, which subsequently undergoes condensation with hydrazine hydrate (B1144303) to form the pyridazinone ring. nih.gov Another approach starts from N-protected 3-pyridone-4-acetate derivatives, which can be condensed with hydrazine and then oxidized to form a tetrahydropyridopyridazinone structure, a fused analogue of the pyridazine core. mdpi.com
Alternatively, functionalization of an existing pyridazine ring is a powerful method for generating diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for this purpose. nih.govresearchgate.net This method allows for the direct formation of carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl substituents onto the pyridazine nucleus. nih.gov The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to a carbon-halogen bond, often without the need for specialized ligands. nih.gov Nucleophilic aromatic substitution (SNAr) is another key strategy, where halogens or other suitable leaving groups on the pyridazine ring are displaced by nucleophiles. researchgate.net
The following table summarizes common synthetic strategies for producing substituted pyridazine analogues.
| Synthetic Strategy | Description | Key Reagents | Reference(s) |
| Cyclocondensation | Formation of the pyridazine ring from an acyclic 1,4-dicarbonyl precursor. | 1,4-dicarbonyl compounds, Hydrazine hydrate | nih.gov |
| Hetero-Diels-Alder | Cycloaddition reaction using a substituted tetrazine as the diene component to construct the pyridazine ring. | 1,2,4,5-tetrazines, Alkenes/Alkynes | nih.gov |
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction to introduce aryl or heteroaryl groups onto a halogenated pyridazine core. | Halogenated pyridazine, Boronic acids, Palladium catalyst | nih.govresearchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on the pyridazine ring by a nucleophile. | Halogenated pyridazine, Amines, Thiols, etc. | researchgate.net |
| Fused Ring Formation | Synthesis of polycyclic systems containing the pyridazine moiety, such as imidazo[1,2-b]pyridazines. | 3-Amino-6-chloropyridazine, Bromoacetaldehyde | sci-hub.se |
Bioisosteric Replacements within the Pyridazine Core
Bioisosterism, the replacement of a chemical moiety with another that retains similar physical or chemical properties, is a widely used strategy in medicinal chemistry to enhance desired molecular attributes while minimizing undesirable ones. mdpi.comresearchgate.net The pyridazine core can be replaced by various other aromatic or heterocyclic rings to modulate properties such as lipophilicity, metabolic stability, and molecular interaction capabilities. rsc.org
The replacement of a phenyl ring with a pyridazine ring is a common strategy to decrease lipophilicity (LogP) and improve aqueous solubility. rsc.org The two adjacent nitrogen atoms in the pyridazine ring also introduce a significant dipole moment and hydrogen bond accepting capacity. nih.gov Other heterocycles like pyrimidine, pyridine (B92270), thiophene, and furan (B31954) are also considered ring-equivalent bioisosteres. nih.govresearchgate.net Non-classical bioisosteres, such as those incorporating trifluoromethyl groups, have also been explored to alter electronic properties and biological activity. mdpi.comresearchgate.net
The table below details common bioisosteric replacements for the pyridazine ring and the rationale behind their use.
| Bioisostere | Type | Rationale for Replacement | Reference(s) |
| Phenyl | Ring Equivalent | Increase lipophilicity; study the role of nitrogen atoms. | rsc.org |
| Pyrimidine | Ring Equivalent | Modulate dipole moment and hydrogen bonding vectors; alter metabolic profile. | nih.gov |
| Pyridine | Ring Equivalent | Alter basicity and hydrogen bonding pattern. | nih.govresearchgate.net |
| Fluorobenzene | Ring Equivalent | Mimic electronic properties while potentially blocking metabolic sites. | blumberginstitute.org |
| Thiophene/Furan | 5-Membered Heterocycle | Serve as less lipophilic phenyl mimics; alter ring electronics and geometry. | researchgate.net |
| Fused Heterocycles (e.g., Phthalazine) | Fused Ring System | Increase structural rigidity; explore larger binding pockets. | blumberginstitute.org |
| Trifluoromethyl-substituted Pyrrole | Non-classical | Introduce strong electron-withdrawing effects; enhance metabolic stability. | mdpi.comresearchgate.net |
Modification of the Acetate (B1210297) Side Chain
The acetate side chain of Sodium 2-pyridazin-4-ylacetate provides a reactive handle for further derivatization. Modifications to this group can significantly influence the molecule's polarity, size, and ability to interact with biological targets. Key transformations include esterification, amidation, and homologation.
Esterification: The carboxylate can be converted into a variety of esters (e.g., methyl, ethyl, benzyl (B1604629) esters). This modification removes the negative charge, increases lipophilicity, and can be used to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
Amidation: The carboxylic acid can be coupled with a diverse range of primary or secondary amines to form amides. This is a crucial modification as it replaces the ionizable carboxylate with a neutral, yet polar, amide group that can act as both a hydrogen bond donor and acceptor. Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been developed as efficient coupling agents for this transformation. semanticscholar.org
Homologation: The length of the acetate side chain can be extended by introducing one or more methylene (B1212753) (-CH₂) spacers. In the development of related heterocyclic inhibitors, optimizing the length of a carboxylic acid side chain was explored to better engage binding sites. nih.govnih.gov This strategy allows for fine-tuning the positioning of the terminal carboxylate to achieve optimal interactions within a target's binding pocket. nih.gov
The following table summarizes key modifications of the acetate side chain.
| Modification | Resulting Functional Group | Purpose / Impact | Reference(s) |
| Esterification | Ester (-COOR) | Increase lipophilicity; prodrug strategy; mask charge. | N/A |
| Amidation | Amide (-CONR¹R²) | Introduce H-bond donor/acceptor capabilities; remove charge; alter polarity. | semanticscholar.org |
| Homologation | - (CH₂)nCOOH | Optimize positioning of the carboxylate for enhanced binding interactions. | nih.govnih.gov |
Impact of Structural Changes on Chemical Reactivity
Structural modifications to the pyridazine-4-ylacetate scaffold, particularly substitutions on the pyridazine ring, have a profound effect on the molecule's chemical reactivity. The reactivity is governed by the π-electron deficient nature of the pyridazine ring, which is caused by the presence of the two electronegative nitrogen atoms. researchgate.net
This electron deficiency makes the pyridazine ring generally unreactive towards electrophilic aromatic substitution. researchgate.net Conversely, it enhances its susceptibility to nucleophilic aromatic substitution, especially when electron-withdrawing groups are present on the ring. nih.gov
The electronic nature of substituents on the pyridazine ring can either exacerbate or mitigate this inherent electron deficiency.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups further decrease the electron density of the ring. This increases the ring's reactivity towards nucleophiles and can also increase the acidity of C-H bonds on the ring, facilitating deprotonation. nih.gov For example, 4,5-dicyanopyridazine shows enhanced reactivity in both nucleophilic substitution and inverse electron-demand Diels-Alder reactions. nih.gov
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or alkoxy (-OR) groups increase the electron density of the ring. This deactivates the ring towards nucleophilic attack but can increase its basicity (pKa).
The position of the substituent also plays a critical role. Studies on substituted pyridines have shown a direct correlation between the electronic properties of substituents and the pKa of the heterocycle. rdd.edu.iqresearchgate.net Similar principles apply to pyridazine, where substituents can modulate the basicity of the ring nitrogens and the reactivity of different carbon positions. The Hammett parameter (σp) of a substituent often correlates directly with changes in reactivity and electronic properties like redox potential. nih.govrsc.org
| Structural Change | Effect on Ring Electronics | Impact on Reactivity | Reference(s) |
| Addition of EWG (e.g., -CN) | Decreases π-electron density | Increases susceptibility to nucleophilic attack; enhances reactivity in Diels-Alder reactions. | nih.gov |
| Addition of EDG (e.g., -NH₂) | Increases π-electron density | Decreases susceptibility to nucleophilic attack; increases basicity (pKa). | rdd.edu.iq |
| Change in Substituent Position | Alters inductive and resonance effects | Modulates the pKa and regioselectivity of reactions. | researchgate.net |
Impact of Structural Changes on Molecular Interactions
The ability of a molecule to engage in specific non-covalent interactions is critical for its function, particularly in a biological context. Structural modifications to pyridazine-4-ylacetate analogues can systematically alter these interactions. The pyridazine ring itself possesses unique physicochemical properties that are key to its molecular recognition capabilities. nih.gov
The pyridazine ring is characterized by a high dipole moment and a robust, dual hydrogen-bonding capacity through its two ring nitrogens. nih.govresearchgate.net This allows it to act as a strong hydrogen bond acceptor. It can also participate in π-π stacking interactions with aromatic residues in a protein binding site. nih.gov
Modifications can influence these interactions in several ways:
Ring Substitution: Adding substituents to the pyridazine core can introduce new interaction points or create steric hindrance. A hydroxyl or amino group can provide an additional hydrogen bond donor, while a halogen atom can participate in halogen bonding. The electronic nature of the substituent also modulates the hydrogen bond acceptor strength of the ring nitrogens. nih.gov
Bioisosteric Replacement: Swapping the pyridazine core for another heterocycle, like pyrazine (B50134) or pyrimidine, alters the geometry and positioning of hydrogen bond acceptors and the ring's dipole moment, leading to different binding orientations and affinities. nih.govnih.gov
Side Chain Modification: Converting the acetate side chain to an amide is a significant modification. The amide group is a potent hydrogen bond donor and acceptor, fundamentally changing the interaction profile compared to the purely accepting and ionic nature of the carboxylate. researchgate.net Extending the side chain allows the terminal functional group to reach different regions of a binding pocket, potentially forming new ionic or hydrogen bonds. nih.govnih.gov
In structure-based design, these modifications are made to optimize the complementarity between the ligand and its target. For example, an X-ray co-crystal structure might reveal an opportunity to form an additional hydrogen bond, guiding the synthesis of an analogue with a strategically placed amide or hydroxyl group. nih.govnih.gov
Future Directions and Emerging Research Avenues
Advanced Synthetic Strategies for Complex Pyridazinyl Acetate (B1210297) Architectures
The development of novel and efficient synthetic methods is paramount to exploring the chemical space around the pyridazinyl acetate core. Future strategies will likely focus on building more complex, three-dimensional structures to enhance biological specificity and material properties.
Key approaches include:
Inverse-Electron-Demand Aza-Diels-Alder Reactions: This method provides a highly regioselective pathway to pyridazine (B1198779) derivatives from 1,2,3-triazines and 1-propynylamines under neutral, metal-free conditions. organic-chemistry.org Its broad substrate compatibility and functional group tolerance make it a powerful tool for creating diverse libraries of pyridazinyl compounds. organic-chemistry.org
Copper-Catalyzed Cyclizations: Copper-promoted 6-endo-trig cyclizations of β,γ-unsaturated hydrazones offer an efficient route to 1,6-dihydropyridazines, which can be readily converted to pyridazines. organic-chemistry.org The choice of solvent in these reactions can judiciously direct the outcome, providing either 1,6-dihydropyridazines or fully aromatic pyridazines. organic-chemistry.org
Multi-Component Reactions (MCRs): MCRs are highly efficient, allowing the synthesis of complex molecules from three or more reactants in a single step. rasayanjournal.co.in Applying MCRs to pyridazine synthesis can significantly shorten reaction times, reduce waste, and simplify workup procedures, aligning with the principles of green chemistry. rasayanjournal.co.in
Table 1: Advanced Synthetic Reactions for Pyridazine Derivatives
| Reaction Type | Key Features | Advantages |
|---|---|---|
| Aza-Diels-Alder Reaction | Inverse-electron-demand cycloaddition of 1,2,3-triazines. organic-chemistry.org | High regioselectivity, metal-free, neutral conditions, broad substrate scope. organic-chemistry.org |
| Copper-Catalyzed Cyclization | 6-endo-trig cyclization of unsaturated hydrazones. organic-chemistry.org | Mild conditions, high functional group tolerance, good yields. organic-chemistry.org |
| Multi-Component Reactions | One-pot synthesis from three or more reactants. rasayanjournal.co.in | High efficiency, reduced waste, shorter reaction times. rasayanjournal.co.in |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.gov | Remarkable acceleration, increased yields, reduced solvent use. nih.gov |
High-Throughput Screening Methodologies for Biological Activity
To efficiently evaluate the biological potential of newly synthesized pyridazinyl acetate derivatives, high-throughput screening (HTS) is indispensable. The pyridazine scaffold is present in compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-hypertensive, and anticancer properties. rjptonline.org
Future HTS campaigns for pyridazinyl acetates will likely involve:
Cell-Based Assays: Screening compound libraries against various cell lines (e.g., cancer cells, bacterial strains, fungal pathogens) to identify cytotoxic or inhibitory effects. nih.gov
Enzyme Inhibition Assays: Developing specific assays to test for inhibition of key enzymes. For example, pyridazinone derivatives have been evaluated as inhibitors of phosphodiesterase 4B (PDE4B), an important target in inflammatory diseases. nih.gov
Virtual Screening: Utilizing computational models to predict the binding affinity of pyridazinyl acetate derivatives to specific biological targets before undertaking wet lab experiments. This approach can prioritize compounds for synthesis and testing, saving time and resources.
The development of robust and miniaturized assays will be crucial for rapidly screening large numbers of compounds to identify promising leads for drug discovery. nih.gov
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from synthesis planning to property prediction. nih.govmednexus.org For pyridazinyl acetates, these technologies can accelerate the discovery and optimization process significantly.
Key applications include:
Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes to complex target molecules. nih.gov These systems learn from the vast body of published chemical reactions to suggest pathways that may not be obvious to a human chemist. nsf.gov
Reaction Optimization: ML algorithms can predict reaction outcomes and yields under various conditions, helping chemists to quickly identify the optimal parameters for a given transformation. acs.org
De Novo Drug Design: Deep learning models can generate novel molecular structures with desired physicochemical and biological properties. nih.gov By training these models on known bioactive molecules, it is possible to design new pyridazinyl acetate derivatives with enhanced potency or selectivity for a specific biological target.
Property Prediction: AI can be used to predict various properties of new compounds, such as toxicity, solubility, and metabolic stability, early in the discovery process, helping to reduce late-stage failures. nih.gov
Collaborations like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) Consortium are developing data-driven tools to accelerate the "design-make-test-analyze" cycle in drug discovery, highlighting the growing importance of this field. nih.govacs.org
Exploration of Novel Material Science Applications
The unique electronic properties of the pyridazine ring make its derivatives attractive candidates for advanced materials. rsc.org The high dipole moment and electron-deficient nature of the ring can be exploited in the design of functional organic materials. nih.gov
Emerging applications for pyridazine-based materials include:
Organic Optoelectronics: Pyridazine-cored materials are being investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic devices (OPVs). rsc.org Their structural modifiability allows for the fine-tuning of their photophysical and electrochemical properties. chemrxiv.org
High-Energy Density Materials (HEDMs): The nitrogen-rich pyridazine backbone is a promising scaffold for the development of HEDMs due to its high heat of formation. rsc.org The planar structure of pyridazines facilitates dense crystal packing, leading to materials with superior densities. rsc.org
Flexible Electronics: Pyridazine derivatives can be incorporated into polymers to create materials for flexible optoelectronic devices. mdpi.com For example, pyridinyl-carbazole-based host materials have been developed for efficient phosphorescent OLEDs. mdpi.com
Table 2: Material Science Applications of Pyridazine Derivatives
| Application Area | Pyridazine Role | Key Properties |
|---|---|---|
| Organic Optoelectronics | Core of polymers and small molecules for OFETs, OPVs, OLEDs. rsc.org | Structural modifiability, distinct optoelectronic characteristics. rsc.org |
| High-Energy Density Materials | Nitrogen-rich backbone. rsc.org | High heat of formation, promotes dense crystal packing. rsc.org |
| Phosphorescent OLEDs | Component of bipolar host materials. mdpi.com | Bipolar charge transfer, good film-forming properties. mdpi.com |
Sustainable Synthesis and Environmental Considerations
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Future research on the synthesis of Sodium 2-pyridazin-4-ylacetate and its derivatives will emphasize the development of more environmentally friendly processes.
Key sustainable strategies include:
Metal-Free Catalysis: Avoiding the use of heavy metal catalysts reduces cost, toxicity, and environmental impact. The aza-Diels-Alder reaction is an excellent example of a metal-free protocol for pyridazine synthesis. organic-chemistry.org
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and the amount of solvent required, making it a greener alternative to conventional heating. nih.govmdpi.com
Solvent-Free Reactions: Performing reactions in the absence of solvents, for instance using mechanochemical grinding methods, minimizes waste and simplifies product purification. mdpi.com
Use of Greener Solvents: When solvents are necessary, replacing hazardous ones with more benign alternatives like water, ethanol, or ionic liquids can significantly improve the environmental profile of a synthesis. rasayanjournal.co.in
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Sodium 2-pyridazin-4-ylacetate with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between pyridazine derivatives and sodium acetate precursors. Key steps include:
- Reagent Preparation : Use anhydrous sodium acetate to minimize hydrolysis.
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the product.
- Characterization : Confirm purity via melting point analysis, NMR (¹H/¹³C), and FT-IR spectroscopy (e.g., verifying carboxylate C=O stretching at ~1600–1650 cm⁻¹) .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
- Spectroscopic Cross-Validation : Compare experimental NMR shifts (e.g., pyridazine ring protons at δ 7.5–9.0 ppm) with computational predictions (DFT/B3LYP) .
- Elemental Analysis : Confirm C, H, N, and Na content within ±0.3% of theoretical values.
Q. What experimental parameters influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability depends on:
- pH : Conduct pH-dependent degradation studies (pH 3–10) using UV-Vis spectroscopy to monitor absorbance changes at λ_max ≈ 270 nm (pyridazine ring).
- Temperature : Accelerated stability testing at 40°C/75% RH for 4 weeks, with HPLC quantification of degradation products .
- Buffer Compatibility : Avoid phosphate buffers (risk of sodium phosphate co-precipitation; use acetate buffers instead) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound polymorphs?
- Methodological Answer : Address discrepancies through:
- Phase Diagram Analysis : Map polymorph stability under varying conditions (e.g., temperature, solvent ratios) using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Validate refinement with R-factor convergence (<5%) and electron density residual maps .
- Computational Modeling : Compare lattice energies of polymorphs via density functional theory (DFT) to identify thermodynamically favored forms .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Implement a systematic SAR workflow:
- Derivative Synthesis : Introduce substituents (e.g., halogens, methyl groups) at pyridazine positions 3 and 5.
- Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) with IC₅₀ determination.
- Multivariate Analysis : Use principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity .
Q. How should researchers design experiments to address conflicting reports on this compound’s coordination chemistry?
- Methodological Answer :
- Controlled Metal Binding Studies : Titrate metal ions (e.g., Cu²⁺, Zn²⁺) into aqueous solutions of the compound. Monitor binding via UV-Vis (ligand-to-metal charge transfer bands) and isothermal titration calorimetry (ITC) for stoichiometry/affinity .
- X-ray Absorption Spectroscopy (XAS) : Determine coordination geometry (e.g., octahedral vs. tetrahedral) using EXAFS data.
- Reproducibility Checks : Replicate conflicting experiments with strict control of ionic strength and counterion effects (e.g., Cl⁻ vs. NO₃⁻) .
Data Reporting and Integrity Guidelines
- Reproducibility : Document experimental conditions (solvent, temperature, catalyst) in full, adhering to Beilstein Journal guidelines .
- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in public repositories (e.g., NIST Chemistry WebBook) .
- Conflict Resolution : Use funnel plots or sensitivity analyses to assess publication bias in meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
